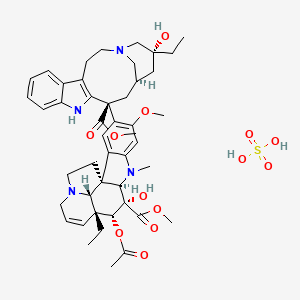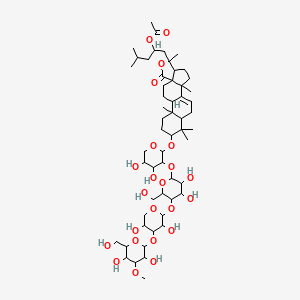
Thioflosulide
Übersicht
Beschreibung
Thioflosulide is a selective cyclooxygenase-2 inhibitor with an IC50 of 2.3 nM . It belongs to the class of organic compounds known as indanones . It shows anti-inflammatory activity .
Molecular Structure Analysis
Thioflosulide has a molecular formula of C16H13F2NO3S2 . The InChIKey is HDUWKQUHMUSICC-UHFFFAOYSA-N . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
1. Thioflavin T in Amyloid Fibril Detection
Thioflavin T (ThT) is extensively used in biomedical research as a fluorescent dye for detecting amyloid fibrils and related processes. It has become a crucial tool in studying the formation and inhibition of amyloid fibrils, particularly in the context of diseases like Alzheimer's. ThT's fluorescence properties change significantly upon binding to amyloid fibrils, making it a valuable probe in amyloid research. However, its interaction with certain compounds, like polyphenols, can affect its fluorescence, necessitating caution in its use and interpretation (Hudson et al., 2009).
2. Thioflavin T in Nucleic Acid Recognition
Beyond protein studies, Thioflavin T has emerged as a significant tool in nucleic acid research. It exhibits specific binding properties to various non-canonical nucleic acid structures, including duplexes, triplexes, and G-quadruplexes. ThT's affinity for base abnormalities, bulges, and mismatches in nucleic acids highlights its potential as a diagnostic tool for different diseases. This application represents a major advancement in using ThT for nucleic acid detection and binding studies (Verma et al., 2021).
3. Thioflavin T in Photodynamic Therapy
Recent research has uncovered the photodynamic activity of Thioflavin T against bacterial biofilms. ThT can disrupt the complex architecture of biofilms and efficiently inactivate bacterial cells. This finding opens new avenues for ThT's application in antimicrobial therapies, particularly in enhancing the activity of conventional antimicrobials against biofilms (Bondia et al., 2021).
Eigenschaften
IUPAC Name |
N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWKQUHMUSICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioflosulide | |
CAS RN |
158205-05-1 | |
| Record name | L 745337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158205051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















